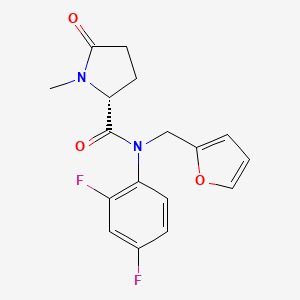![molecular formula C14H17F2NO5S B7353177 2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353177.png)
2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications.
Wirkmechanismus
2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid A acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation. Activation of PPARδ by this compound A leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory pathways.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, glucose metabolism, and inflammation. It has been found to increase the expression of genes involved in fatty acid oxidation and glucose metabolism, leading to improved insulin sensitivity and glucose uptake. Additionally, this compound A has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid A is its selectivity for PPARδ, which reduces the potential for off-target effects. Additionally, this compound A has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of this compound A is its relatively low potency compared to other PPARδ agonists.
Zukünftige Richtungen
There are several future directions for research on 2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid A, including its potential use in the treatment of metabolic disorders such as diabetes and obesity, as well as its use in the prevention and treatment of cancer and autoimmune diseases. Additionally, further studies are needed to investigate the potential side effects of this compound A and its long-term safety profile. Finally, the development of more potent analogs of this compound A could lead to the development of more effective drugs for the treatment of various diseases.
Synthesemethoden
2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid A is synthesized through a multi-step process involving the reaction of 2-bromo-2-methylpropionic acid with cyclopentylmagnesium bromide, followed by the reaction with 2-(difluoromethoxy)phenylsulfonyl chloride. The resulting compound is then subjected to hydrolysis to obtain this compound A.
Wissenschaftliche Forschungsanwendungen
2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid A has been studied extensively in various scientific research applications, including cancer research, inflammation, and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and reduce inflammation in animal models. Additionally, this compound A has been found to modulate the immune system and reduce the severity of autoimmune diseases in animal models.
Eigenschaften
IUPAC Name |
2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO5S/c15-14(16)22-11-3-1-2-4-12(11)23(20,21)17-10-6-5-9(7-10)8-13(18)19/h1-4,9-10,14,17H,5-8H2,(H,18,19)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVXANQHGCRSAU-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)NS(=O)(=O)C2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)O)NS(=O)(=O)C2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]sulfonyl]naphthalene-1-carboxylic acid](/img/structure/B7353120.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one](/img/structure/B7353122.png)
![5-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7353132.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7353141.png)
![3-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methylbenzoic acid](/img/structure/B7353146.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7353149.png)
![2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353159.png)
![2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid](/img/structure/B7353161.png)
![2-[(1S,3R)-3-[(4-ethoxy-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353165.png)
![2-[(1S,3R)-3-[(3-chloro-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353182.png)
![2-[(1S,3R)-3-[(3-methylthiophen-2-yl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353190.png)
![2-[(1S,3R)-3-[(1-methylcyclopropyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353198.png)